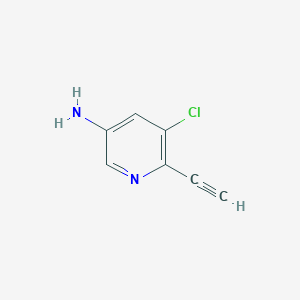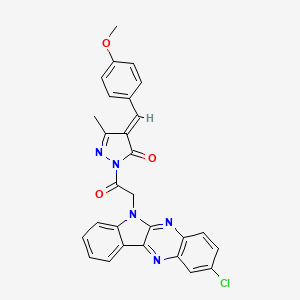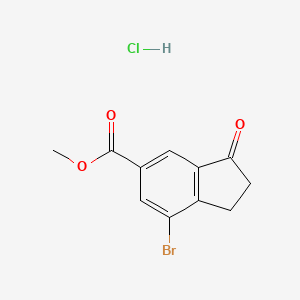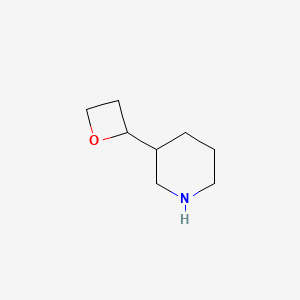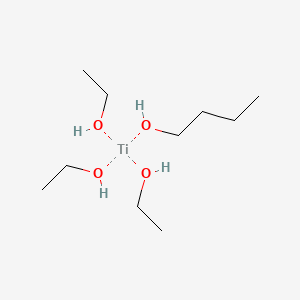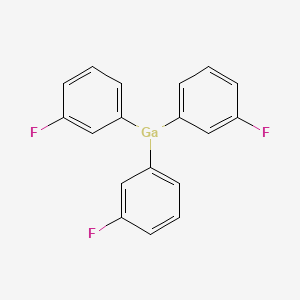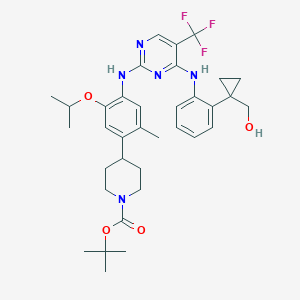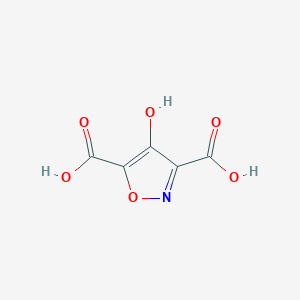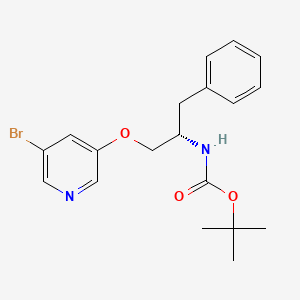
tert-Butyl (S)-(1-((5-bromopyridin-3-yl)oxy)-3-phenylpropan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (S)-(1-((5-bromopyridin-3-yl)oxy)-3-phenylpropan-2-yl)carbamate is a complex organic compound that features a tert-butyl carbamate group, a bromopyridine moiety, and a phenylpropan-2-yl group
Méthodes De Préparation
The synthesis of tert-Butyl (S)-(1-((5-bromopyridin-3-yl)oxy)-3-phenylpropan-2-yl)carbamate typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. Industrial production methods may involve the use of flow microreactor systems to streamline the synthesis and improve yield .
Analyse Des Réactions Chimiques
tert-Butyl (S)-(1-((5-bromopyridin-3-yl)oxy)-3-phenylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Substitution: The bromopyridine moiety allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH) and acids like hydrochloric acid (HCl). Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert-Butyl (S)-(1-((5-bromopyridin-3-yl)oxy)-3-phenylpropan-2-yl)carbamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of tert-Butyl (S)-(1-((5-bromopyridin-3-yl)oxy)-3-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, carbamates are known to inhibit enzymes such as acetylcholinesterase by forming a stable carbamate-enzyme complex . This inhibition can affect various biological processes and has implications for the compound’s use in medicine and research.
Comparaison Avec Des Composés Similaires
tert-Butyl (S)-(1-((5-bromopyridin-3-yl)oxy)-3-phenylpropan-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl carbanilate: Similar in structure but with different functional groups.
N-Boc-ethanolamine: Contains a tert-butyl carbamate group but differs in its overall structure and applications.
tert-Butyl (4-bromobenzyl)carbamate: Shares the bromine and tert-butyl carbamate groups but has a different aromatic ring structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H23BrN2O3 |
|---|---|
Poids moléculaire |
407.3 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1-(5-bromopyridin-3-yl)oxy-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C19H23BrN2O3/c1-19(2,3)25-18(23)22-16(9-14-7-5-4-6-8-14)13-24-17-10-15(20)11-21-12-17/h4-8,10-12,16H,9,13H2,1-3H3,(H,22,23)/t16-/m0/s1 |
Clé InChI |
INCGEYMERWCJKG-INIZCTEOSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)COC2=CC(=CN=C2)Br |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)COC2=CC(=CN=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


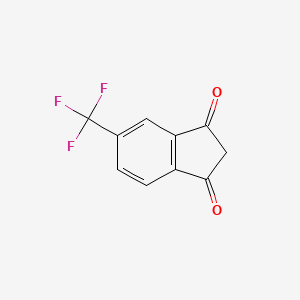
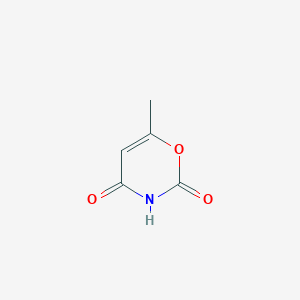
![azane;[(2S)-2-hydroxy-3-[hydroxy-[(2S)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13138782.png)
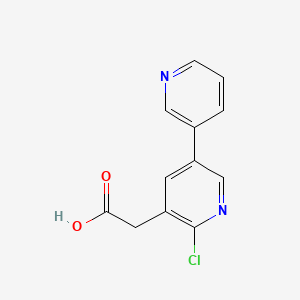
![Naphtho[1,2-h]cinnoline](/img/structure/B13138789.png)

